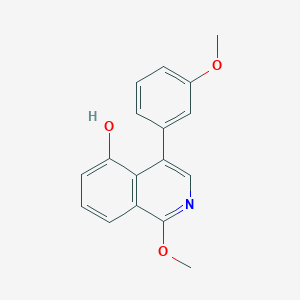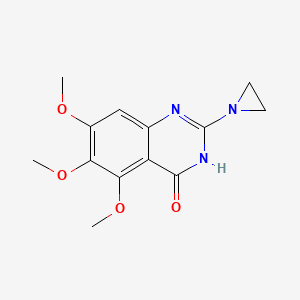
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is an organic compound that features a quinazolinone core substituted with an aziridine ring and three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one typically involves the reaction of 5,6,7-trimethoxy-4(1H)-quinazolinone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the aziridine ring onto the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aziridine ring can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one involves the alkylation of DNA, leading to the formation of DNA cross-links. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and have been studied for their anticancer properties.
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its use in antibody-directed enzyme prodrug therapy (ADEPT) for cancer treatment.
Uniqueness
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other aziridine-containing compounds.
Eigenschaften
CAS-Nummer |
828258-23-7 |
|---|---|
Molekularformel |
C13H15N3O4 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-5,6,7-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O4/c1-18-8-6-7-9(11(20-3)10(8)19-2)12(17)15-13(14-7)16-4-5-16/h6H,4-5H2,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
RWWCKIRNEITJRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)N=C(NC2=O)N3CC3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


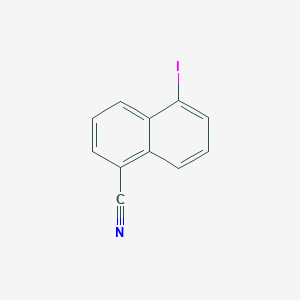
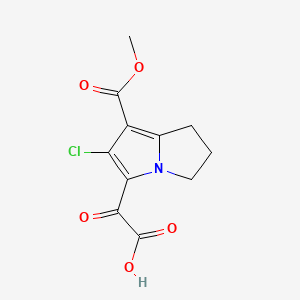
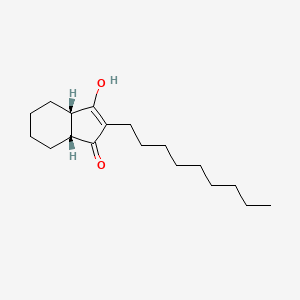
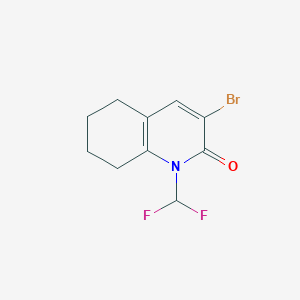

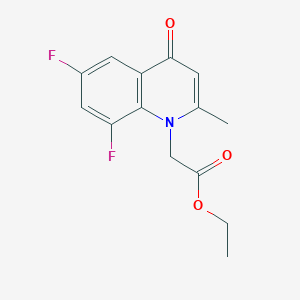
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)
![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)


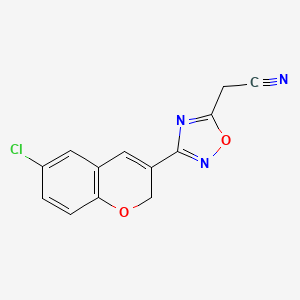

![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
